Product packaging for Pyrido[1,2-c]pyrimidine(Cat. No.:)

Pyrido[1,2-c]pyrimidine

Cat. No.: B1258497
M. Wt: 132.16 g/mol
InChI Key: PVQXAPRDBCSVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[1,2-c]pyrimidine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology research. This core structure serves as a versatile building block for developing novel bioactive molecules. Research into this compound derivatives has revealed promising applications in central nervous system (CNS) drug discovery. Specific derivatives have been designed and synthesized as high-affinity ligands for the 5-HT 1A receptor and the serotonin transporter (SERT), representing a potential dual-target mechanism for new antidepressant agents . The scaffold is also a key structural component in known antipsychotic agents such as risperidone and paliperidone . Beyond neuroscientific applications, this chemotype shows activity in infectious disease research. Structure-guided optimization of pyridopyrimidine-based inhibitors has yielded compounds with significantly improved antibacterial potency against Gram-negative pathogens like E. coli and P. aeruginosa by targeting biotin carboxylase (BC) . Recent studies also explore its use in agrochemistry, where structural optimization has led to mesoionic compounds with potent aphicidal activity and improved selectivity profiles for honeybee safety . Notice for Researchers: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1258497 Pyrido[1,2-c]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1H-pyrido[1,2-c]pyrimidine

InChI

InChI=1S/C8H8N2/c1-2-6-10-7-9-5-4-8(10)3-1/h1-6H,7H2

InChI Key

PVQXAPRDBCSVAV-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=C2N1C=CC=C2

Synonyms

octahydropyrido(1,2-c)pyrimidine
OHP(1,2-c)P
pyrido(1,2-c)pyrimidine

Origin of Product

United States

Tandem Aza Wittig/6π Electrocyclization Cascade:this Elegant and Efficient Mechanism is Central to the Solid Phase Synthesis of C 1 Functionalized Pyrido 1,2 C Pyrimidines.nih.govresearchgate.netthe Cascade Begins with the Formation of a Polymer Bound Iminophosphorane from the Corresponding Azide. the Key Steps Are As Follows:

Aza-Wittig Reaction: The iminophosphorane reacts with an electrophilic coupling partner, such as an isocyanate (R-N=C=O). This is a classic aza-Wittig reaction that forms a carbodiimide intermediate and triphenylphosphine oxide.

Tautomerization and 6π-Electrocyclization: The carbodiimide intermediate is part of a conjugated system that can be represented as a 1-aza-1,3,5-hexatriene equivalent. This aza-hexatriene system then undergoes a thermally induced, conrotatory 6π-electrocyclization. This step forms the new six-membered ring, establishing the core bicyclic structure of the pyrido[1,2-c]pyrimidine. nih.gov

Aromatization: A final tautomerization or elimination step leads to the stable, aromatic this compound product.

This tandem process allows for the construction of the complex heterocyclic system in a single, efficient sequence from readily available precursors. nih.govnih.gov

Cyclocondensation Reaction:a Different Mechanistic Approach is Employed for the Synthesis of 4 Aryl 2h Pyrido 1,2 C Pyrimidine 1,3 Diones.nih.govthis Pathway Involves the Formation of an Acyclic Precursor Followed by an Intramolecular Cyclization. the Key Steps Are:

Precursor Synthesis: The synthesis begins with the preparation of α-(2-pyridyl)-α-(aryl)-acetamides. This is achieved through the arylation of a phenylacetonitrile (B145931) derivative with 2-bromopyridine, followed by the hydrolysis of the nitrile group to an amide.

Cyclocondensation: The crucial ring-forming step is the reaction of the α-(2-pyridyl)-α-(aryl)-acetamide with diethyl carbonate. The reaction is typically base-mediated. The mechanism involves the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking one of the carbonyl groups of the diethyl carbonate. A second intramolecular condensation then occurs between the nitrogen of the pyridine (B92270) ring and the other ester group, with the elimination of two molecules of ethanol, to form the fused pyrimidine-1,3-dione ring.

This method builds the pyrimidine (B1678525) ring onto the existing pyridine precursor through a stepwise condensation process. nih.gov

Chemical Reactivity and Derivatization of Pyrido 1,2 C Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrido[1,2-c]pyrimidine Core

Electrophilic aromatic substitution (SEAr) on pyridine-containing heterocycles, including this compound, is generally challenging. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. uomustansiriyah.edu.iqwikipedia.org Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the pyridine nitrogen is readily protonated, further increasing the ring's deactivation. uomustansiriyah.edu.iqwikipedia.orgbhu.ac.in

Despite these challenges, electrophilic substitution can be achieved, often requiring harsh reaction conditions. For instance, nitration of pyridopyrimidines can be accomplished using a mixture of nitric acid and sulfuric acid, but this typically requires high temperatures. nih.gov The position of substitution is influenced by the existing substituents on the ring system.

To overcome the inherent low reactivity of the this compound core towards electrophiles, strategies such as the introduction of activating groups or the use of the corresponding N-oxides can be employed. wikipedia.org For example, the nitration of 2-pyrimidone occurs more readily due to the activating effect of the carbonyl group. bhu.ac.in Similarly, halogenation of the this compound core can be achieved using N-halosuccinimides. mdpi.com

Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a highly effective method for functionalizing this compound derivatives, particularly when a good leaving group, such as a halogen, is present at an activated position. bhu.ac.inmdpi.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring facilitates nucleophilic attack.

Halogenated pyrido[1,2-c]pyrimidines are versatile intermediates for introducing a wide range of nucleophiles. For example, 4-chloro-substituted pyrido[3,4-d]pyrimidines readily undergo SNAr reactions with various nucleophiles, including amines, phenols, and thiols, to yield the corresponding substituted products. nih.gov These reactions are often promoted by either acid or base. nih.gov The reactivity of halogens in SNAr reactions generally follows the order I > Br > Cl. vanderbilt.edu

The SNAr reaction is a cornerstone in the synthesis of biologically active this compound derivatives. For instance, base-catalyzed nucleophilic aromatic substitution reactions on heteroatom-linked diarylpyrimidine derivatives bearing a chlorine substituent have been used to prepare potential HIV-1 reverse transcriptase inhibitors without the need for palladium catalysis. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridopyrimidines

Starting Material Nucleophile Product Reference
4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Benzylamine N4-Benzyl-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine nih.gov
4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Thiophenol 8-Methoxy-4-(phenylthio)pyrido[3,4-d]pyrimidin-2-amine nih.gov
2,4-diazidopyrido[3,2-d]pyrimidine Thiols, Amines, Alcohols 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.com
6-Bromomethylpyrimidine Potassium cyanide Ethyl 6-cyanomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrido[1,2-c]pyrimidines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly functionalized this compound derivatives. academie-sciences.frmdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. mdpi.com Halogenated pyrido[1,2-c]pyrimidines are common starting materials for these transformations.

Several types of palladium-catalyzed cross-coupling reactions have been successfully applied to halogenated pyridopyrimidines, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyridopyrimidine with a boronic acid or its ester. It is a versatile method for introducing aryl and heteroaryl substituents. academie-sciences.frresearchgate.netnih.gov For example, 2,4,6-trihalogenopyrido[2,3-d]pyrimidines have been used to synthesize trisubstituted pyridopyrimidines through regioselective Suzuki-Miyaura coupling. academie-sciences.fr The reactivity of the halogens can often be controlled to achieve selective substitution. academie-sciences.frnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halogenated pyridopyrimidine with an amine. It is a valuable method for introducing amino groups at specific positions on the heterocyclic core. nih.govnih.gov

Sonogashira Coupling: This reaction couples a halogenated pyridopyrimidine with a terminal alkyne, providing access to alkynyl-substituted derivatives. nih.govnih.gov

Heck Coupling: This reaction involves the coupling of a halogenated pyridopyrimidine with an alkene. mdpi.com

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success and selectivity of these cross-coupling reactions. researchgate.netmdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Halogenated Pyridopyrimidine Coupling Partner Product Reference
Suzuki-Miyaura 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Phenylboronic acid 8-Methoxy-4-phenylpyrido[3,4-d]pyrimidin-2-amine nih.gov
Suzuki-Miyaura 2,4,6-trihalogenopyrido[2,3-d]pyrimidine (Het)arylboronic acids 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines academie-sciences.fr
Buchwald-Hartwig 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine Heteroarylamine C-N connected substituents nih.gov
Sonogashira 7- and 8-halo-pyrido[1,2-e]purine-2,4(1H,3H)-diones Terminal alkynes C7 and C8-alkynyl derivatives nih.gov

Functional Group Interconversions on this compound Side Chains

Once the this compound core is functionalized, further modifications can be achieved through various functional group interconversions on the side chains. solubilityofthings.com These reactions are essential for fine-tuning the properties of the molecule and for structure-activity relationship (SAR) studies. nih.gov

Common functional group interconversions include:

Oxidation and Reduction: Alcohols on the side chain can be oxidized to aldehydes or carboxylic acids, while carbonyl groups can be reduced to alcohols. solubilityofthings.com For example, a methyl group on the pyrido[3,4-d]pyrimidine (B3350098) ring can be removed using a strong acid. nih.gov

Amide Formation: Carboxylic acids can be converted to amides, and amines can be acylated to form amides. solubilityofthings.com This is a common strategy for linking different molecular fragments.

Esterification and Hydrolysis: Carboxylic acids can be converted to esters, and esters can be hydrolyzed back to carboxylic acids. solubilityofthings.com

Nitrile and Azide Chemistry: Nitriles can be reduced to amines or hydrolyzed to carboxylic acids. vanderbilt.edu Azides can be reduced to amines or participate in cycloaddition reactions. vanderbilt.edumdpi.com

These transformations allow for the synthesis of a wide array of derivatives from a common intermediate, facilitating the exploration of chemical space around the this compound scaffold.

Heteroannulation and Ring Expansion/Contraction Strategies for this compound Systems

The modification of the this compound ring system itself through heteroannulation or ring expansion/contraction represents a more advanced strategy for generating structural diversity.

Heteroannulation: This involves the construction of a new heterocyclic ring fused to the existing this compound core. For instance, the reaction of 6-bromomethylpyrimidine derivatives with binucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of fused cyclopenta[d]pyrimidine systems. semanticscholar.org Similarly, reaction with hydrazine (B178648) derivatives can afford pyrido[4,3-d]pyrimidine (B1258125) derivatives. semanticscholar.org

Ring Expansion/Contraction: These transformations alter the size of one of the rings in the bicyclic system. While less common for the this compound system itself, related pyrimidine-to-pyridine ring transformations are known. researchgate.net For example, nucleophile-induced ring opening of a pyrimidine ring followed by recyclization can lead to the formation of a pyridine ring. researchgate.net Ring expansion strategies have been used to synthesize diazepine (B8756704) derivatives from related heterocyclic systems. researchgate.net

These strategies provide access to novel heterocyclic scaffolds with potentially unique biological activities.

Stereoselective Modifications of this compound Derivatives

The introduction of stereocenters into this compound derivatives is crucial for understanding their interaction with biological targets. Stereoselective modifications can be achieved through various methods.

One common approach is the use of chiral starting materials or reagents. For example, the synthesis of chiral 4-aryloctahydro-pyrido[1,2-c]pyrimidine-1,3-diones has been reported, and their absolute configurations have been determined by X-ray diffraction. researchgate.net

Another strategy involves the stereoselective reduction of a prochiral group on the this compound scaffold. Catalytic asymmetric hydrogenation or the use of chiral reducing agents can be employed to achieve high enantioselectivity. acs.org

Furthermore, stereoselective reactions can be performed on existing side chains. For instance, stereoselective dihydroxylation of an allylic group on a related gibberellic acid-based system has been achieved using osmium tetroxide. mdpi.com The resulting stereochemistry can significantly impact the biological activity of the final compound. mdpi.com

Structural Analysis and Characterization of Pyrido 1,2 C Pyrimidine Compounds

Spectroscopic Characterization Techniques for Pyrido[1,2-c]pyrimidine

Spectroscopic methods are indispensable tools for the structural analysis of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei within the molecule.

In the ¹H NMR spectra of this compound derivatives, the chemical shifts of the protons are influenced by the presence of the nitrogen atoms and the aromatic system. For instance, in a series of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives, the proton signals are well-resolved, allowing for the unambiguous assignment of the entire molecular structure nih.gov. The analysis of coupling constants between adjacent protons further aids in confirming the substitution pattern on the heterocyclic core. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for the unequivocal assignment of all proton and carbon signals, especially in complex derivatives nih.gov.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

NucleusPositionChemical Shift (ppm)Notes
¹HAromatic Protons6.5 - 9.0The exact chemical shift depends on the substitution pattern and the electronic environment.
¹HAliphatic Protons (in saturated rings)1.5 - 4.5Chemical shifts are influenced by proximity to heteroatoms and functional groups.
¹³CAromatic Carbons100 - 160Carbons adjacent to nitrogen atoms are typically deshielded.
¹³CCarbonyl Carbons (if present)160 - 180The chemical shift is characteristic of the carbonyl group's environment.
¹³CAliphatic Carbons (in saturated rings)20 - 60Shifts vary based on substitution and hybridization.

Note: The chemical shift ranges provided are general and can vary depending on the specific derivative and the solvent used for NMR analysis.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence nih.gov.

The fragmentation patterns observed in the mass spectra of this compound derivatives can provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature and location of substituents on the heterocyclic core. The stability of the this compound ring system often results in a prominent molecular ion peak. Subsequent fragmentation may involve the loss of side chains or the cleavage of the heterocyclic rings. The study of these fragmentation pathways aids in confirming the proposed structure of a synthesized compound. For instance, the chemical structures of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and its tetrahydropyrido derivatives were confirmed by ESI-HRMS spectrometry nih.gov.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of this compound Derivatives

Fragmentation ProcessDescription
Loss of a SubstituentCleavage of a bond between a substituent and the heterocyclic core, resulting in a fragment ion corresponding to the core and a neutral loss of the substituent.
Ring CleavageFragmentation of the pyridine (B92270) or pyrimidine (B1678525) ring, leading to characteristic smaller fragment ions.
Retro-Diels-Alder ReactionIn certain derivatives, a retro-Diels-Alder reaction can occur, leading to the cleavage of the six-membered ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound molecules. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups. For example, the presence of a carbonyl group (C=O) in a this compound derivative will give rise to a strong absorption band in the region of 1650-1750 cm⁻¹. The stretching vibrations of C-H, N-H, and C=N bonds also produce characteristic absorption bands in the IR spectrum, aiding in the structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are related to the extent of conjugation in the molecule. The aromatic nature of the this compound ring system gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the presence of substituents and the solvent used for the measurement.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Stretching1450 - 1600
C=NStretching1600 - 1690
C=O (if present)Stretching1650 - 1750
N-H (if present)Stretching3300 - 3500

Conformational Analysis of this compound Scaffolds

The conformational flexibility of the this compound scaffold can play a significant role in its biological activity, as it determines the three-dimensional shape of the molecule and its ability to interact with biological targets. Conformational analysis can be performed using a combination of experimental techniques, such as NMR spectroscopy (e.g., through-space interactions observed in NOESY experiments), and computational methods.

Computational modeling, including molecular mechanics and quantum chemical calculations, can be used to predict the preferred conformations of this compound derivatives and to estimate the energy barriers between different conformations. These studies can provide insights into the dynamic behavior of these molecules in solution. For instance, in some pyrido[1,2-a]pyrimidine (B8458354) derivatives, the pyrido-pyrimidine moiety has been shown to be planar researchgate.net.

Theoretical and Computational Studies of Pyrido 1,2 C Pyrimidine

Quantum Chemical Calculations on Pyrido[1,2-c]pyrimidine Electronic Structure

Quantum chemical calculations offer a fundamental understanding of the electronic properties that govern the stability, reactivity, and interaction capabilities of the this compound nucleus. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules like this compound and its derivatives due to its favorable balance of computational cost and accuracy. nih.gov DFT studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. tandfonline.comtandfonline.com

Research on this compound derivatives frequently employs the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G**. researchgate.netresearchgate.net These calculations have been used to determine optimized molecular structures, vibrational frequencies, and NMR chemical shifts, which show good agreement with experimental data from X-ray crystallography and NMR spectroscopy. tandfonline.comresearchgate.net For instance, theoretical calculations at the GIAO/DFT level have been successfully used to assign resonances in 13C CPMAS NMR spectra of new this compound derivatives. researchgate.net Such studies confirm that the pyridopyrimidine fragment is essentially planar, a key structural feature influencing its interaction with biological targets. researchgate.net

Computational Method Basis Set Application in this compound Studies Reference
DFT (B3LYP)6-31G(d,p)Calculation of electronic structure for QSAR analysis researchgate.net
GIAO/DFT (B3LYP)6-311+G**Calculation of shielding constants for NMR spectra assignment researchgate.net
DFT (B3LYP)6-311++G(d,p)Calculation of reactivity descriptors (e.g., chemical potential, hardness) nih.gov

This table summarizes common DFT methods and basis sets used in the study of this compound and its derivatives, highlighting their specific applications.

Molecular orbital (MO) theory provides critical insights into the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals determine how a molecule interacts with other chemical species.

For this compound derivatives, MO analysis helps identify sites susceptible to nucleophilic or electrophilic attack. The HOMO indicates regions that are rich in electrons and likely to act as electron donors, while the LUMO points to electron-deficient regions that can accept electrons. A quantum-chemical analysis of 2H-pyrido[1,2-c]pyrimidine derivatives linked their electronic structure to affinities for the serotonin (B10506) transporter. researchgate.net The study proposed that specific atoms within the molecule, identified through their contribution to the HOMO, are likely involved in non-bonded interactions with electron-deficient centers in the biological target. researchgate.net This type of analysis is crucial for understanding the molecular basis of a compound's biological activity and for designing derivatives with improved binding characteristics. researchgate.net

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the behavior of a molecule within a more complex environment, such as in solution or bound to a biological macromolecule like a protein. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of molecular interactions.

For related pyridopyrimidine isomers, MD simulations have been used to validate molecular docking results and to understand the binding modes of inhibitors with their target enzymes. nih.govresearchgate.net These simulations can reveal the stability of a ligand-protein complex, identify key amino acid residues involved in the interaction, and calculate the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govresearchgate.net For this compound derivatives, MD simulations would be invaluable for studying their interactions with targets such as receptors or enzymes. Such simulations can elucidate how the compound binds, the conformational changes that occur upon binding, and the stability of the resulting complex, offering insights that are critical for rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org QSAR models are powerful tools in drug discovery, enabling the prediction of the bioactivity of novel molecules before their synthesis. researchgate.net

For this compound derivatives, QSAR studies have been successfully applied to understand the structural requirements for affinity to specific biological targets. One study employed the Klopman-Peradejordi-Gómez QSAR method to establish a statistically significant relationship between the electronic structure of 2H-pyrido[1,2-c]pyrimidine derivatives and their affinity for the serotonin transporter protein and the 5-HT1A receptor. researchgate.net The resulting equations related the biological activity to a set of local atomic reactivity indices derived from quantum-chemical calculations. researchgate.net

Furthermore, analysis of structure-activity relationships for various 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives has shown how different substituents on the aryl ring influence binding affinity for the 5-HT1A receptor. nih.gov For example, it was found that substituents at the ortho position of the aryl ring generally increased binding affinity compared to those at the para position. nih.gov

Compound Series Target Key QSAR Finding Reference
4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives5-HT1A ReceptorSubstituents at the ortho position of the 4-aryl group generally increase binding affinity. nih.gov
2H-pyrido[1,2-c]pyrimidine derivativesSerotonin Transporter, 5-HT1A ReceptorBiological activity correlates with local atomic reactivity indices derived from DFT calculations. researchgate.net

This table presents key findings from QSAR and structure-activity relationship studies on this compound derivatives, linking structural features to biological activity.

In Silico Screening and Drug Design Strategies Involving this compound

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing molecules for experimental testing.

Drug design strategies involving the this compound scaffold often start with a lead compound that shows promising activity. nih.gov Computational tools are then used to design new derivatives with potentially improved properties. This process can involve molecular docking to predict the binding pose of a compound within the active site of a target protein. nih.govresearchgate.net By analyzing these predicted poses, medicinal chemists can introduce modifications to the this compound structure to enhance interactions with key residues, thereby increasing binding affinity and selectivity. For example, new series of this compound derivatives have been designed based on previously synthesized lead compounds that showed high affinity for both 5-HT1A receptors and the SERT protein. nih.govnih.gov

Pharmacophore Modeling of this compound Derivatives

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. Pharmacophore modeling is a technique used to identify this common set of features from a group of active compounds.

For this compound derivatives, pharmacophore models are crucial for understanding the key structural motifs required for their interaction with biological targets. Based on quantum-chemical analyses, a partial 2D pharmacophore has been proposed for derivatives targeting the serotonin transporter. researchgate.net This model highlights specific atomic sites and interaction types (e.g., interactions with an electron-deficient center) that are believed to be critical for activity. researchgate.net Such models serve as valuable templates in drug design, guiding the modification of existing compounds or the design of entirely new molecules that fit the pharmacophoric requirements, with the goal of achieving higher potency and selectivity. nih.gov

Biological and Pharmacological Investigations of Pyrido 1,2 C Pyrimidine Analogues Excluding Clinical Data

Exploration of Pyrido[1,2-c]pyrimidine as Potential Bioactive Scaffolds

The this compound nucleus has proven to be a versatile scaffold for the development of a wide range of bioactive compounds. mdpi.comacs.org Its unique structural features allow for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. Numerous studies have demonstrated the potential of this compound derivatives in diverse therapeutic areas, including inflammation and central nervous system disorders. mdpi.comnih.govresearchgate.net

A significant area of investigation has been the development of this compound derivatives as anti-inflammatory agents. nih.govscispace.comresearchgate.net These compounds have been shown to modulate the function of leukocytes, key players in the inflammatory response. nih.govresearchgate.netacs.org For instance, certain derivatives have demonstrated the ability to scavenge superoxide (B77818) anions and inhibit chemokine-induced processes in human neutrophils. nih.govresearchgate.net

In the realm of neuroscience, the this compound scaffold has been successfully utilized to design ligands with high affinity for serotonin (B10506) receptors and transporters, which are critical targets for the treatment of depression and other mood disorders. mdpi.comresearchgate.netmdpi.comd-nb.info Researchers have synthesized series of 4-aryl-2H-pyrido[1,2-c]pyrimidine and their saturated counterparts, 4-aryl-5,6,7,8-tetrahydrothis compound, which exhibit dual activity at the 5-HT1A receptor and the serotonin transporter (SERT). mdpi.comresearchgate.netmdpi.com

Furthermore, the structural versatility of the this compound core has been exploited to create potent and selective antagonists for other receptor systems, such as the cholecystokinin-A (CCK-A) receptor. acs.org The 1,3-dioxoperhydrothis compound skeleton, in particular, has served as a foundation for a new class of non-peptide CCK-A receptor antagonists. acs.org

Mechanistic Studies of this compound Biological Activity

Understanding the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their development as therapeutic agents. To this end, researchers have conducted a variety of in vitro studies, including enzyme inhibition assays, receptor binding profiling, and cell-based functional assays.

Enzyme Inhibition Studies by this compound Derivatives (e.g., COX-2, Tyrosine Kinase, Aldose Reductase)

A key mechanism of the anti-inflammatory action of some this compound derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.govrsc.org COX-2 is an enzyme responsible for the production of prostaglandins, which are pro-inflammatory mediators. Several pyrido[1,2-c]pyrimidines have been shown to inhibit the generation of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages by targeting COX-2. nih.govrsc.org Some of these compounds act directly on the enzyme's activity, while others also affect the induction phase of the enzyme. nih.gov

While the this compound scaffold has been primarily investigated for COX-2 inhibition in the context of inflammation, the broader pyridopyrimidine class has shown activity against other enzymes. For example, derivatives of the isomeric pyrido[2,3-d]pyrimidine (B1209978) have been identified as inhibitors of tyrosine kinases such as the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). mdpi.comacs.orgnih.govtandfonline.com Similarly, pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govplos.org These findings suggest that with appropriate structural modifications, the this compound core could also be directed to inhibit these and other clinically relevant enzymes.

Receptor Binding Profiling of this compound Ligands (e.g., 5-HT1A, SERT, D2)

The this compound scaffold has been extensively used to develop ligands for various G-protein coupled receptors (GPCRs) and transporters, particularly those involved in neurotransmission. Radioligand binding assays have been instrumental in characterizing the affinity and selectivity of these compounds.

A significant body of research has focused on developing dual-acting ligands for the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT), which is a promising strategy for creating novel antidepressants. mdpi.comresearchgate.netnih.govnih.gov Two series of compounds, 4-aryl-2H-pyrido[1,2-c]pyrimidines and their tetrahydropyridino counterparts, have been synthesized and evaluated for their binding affinities. mdpi.comnih.gov Generally, these compounds display very high affinity for the 5-HT1A receptor, with Ki values often in the low nanomolar range. mdpi.comnih.gov The affinity for SERT is more variable, with some derivatives showing high affinity while others are less potent. mdpi.comnih.gov

Selected compounds from these series have also been profiled against other receptors to assess their selectivity. Notably, some derivatives exhibit very high affinities for the dopamine (B1211576) D2 and 5-HT2A receptors, and moderate to high affinities for the 5-HT7 receptor. mdpi.comnih.govnih.gov This polypharmacological profile could offer advantages in treating complex neurological disorders.

Below is an interactive data table summarizing the binding affinities of selected 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydrothis compound derivatives for various receptors.

In a different context, derivatives of 1,3-dioxoperhydrothis compound have been identified as potent and selective antagonists of the cholecystokinin-A (CCK-A) receptor, with some analogues displaying nanomolar affinity and over 8000-fold selectivity for CCK-A over the CCK-B receptor. acs.org

Cell-Based Assays Investigating this compound Effects (e.g., leukocyte functions, gene expression)

Cell-based assays provide valuable insights into the functional consequences of the interaction of this compound derivatives with their molecular targets. In the context of inflammation, these compounds have been evaluated for their effects on leukocyte functions in vitro. nih.govresearchgate.net For example, certain derivatives have been shown to be strong scavengers of superoxide anions and inhibitors of chemiluminescence induced by phorbol (B1677699) esters in human neutrophils. nih.govresearchgate.net Furthermore, these compounds can inhibit the generation of PGE2 by COX-2 in RAW 264.7 macrophages stimulated with lipopolysaccharide. nih.gov

While direct studies on the effect of this compound derivatives on gene expression are limited, research on the related pyrido[1,2-a]pyrimidine (B8458354) scaffold has shown that these compounds can modulate the transcriptional functions of nuclear receptors. For instance, a series of pyrido[1,2-a]pyrimidin-4-ones were identified as agonists that enhance the transcriptional functions of the estrogen-related receptor α (ERRα), leading to an increase in the mRNA and protein levels of its downstream targets. acs.orgresearchgate.net These findings suggest that the broader pyridopyrimidine class has the potential to influence cellular processes through the regulation of gene expression. Another study on a related scaffold, isoxazole-based pyrido[1,2-a]pyrimidine, revealed significant enrichment in gene ontology terms related to integral components of the membrane and mitochondrial components following treatment. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and are essential for the rational design of more potent and selective molecules. For this compound derivatives, SAR studies have been conducted for various biological activities.

In the series of anti-inflammatory pyrido[1,2-c]pyrimidines, the nature of the substituent at the C-1 position, whether it be a nitrogen, oxygen, or sulfur functionality, has been shown to be a key determinant of activity. nih.gov

For the 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydrothis compound series targeting 5-HT1A and SERT, several structural features have been found to influence binding affinities. mdpi.comresearchgate.netnih.govnih.gov The degree of saturation of the this compound ring is a critical factor, with the tetrahydropyridino derivatives generally showing higher affinity for both 5-HT1A receptors and SERT compared to their aromatic counterparts. mdpi.com The substitution pattern on the 4-aryl ring also plays a significant role. For 5-HT1A receptor affinity, the presence of a substituent at the ortho position of the benzene (B151609) ring generally increases binding affinity compared to a para-substituted ligand. mdpi.comnih.gov In contrast, for SERT affinity, a para substitution with electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like fluorine on the aryl ring of the 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine scaffold tends to result in increased affinity. nih.gov

The nature of the pharmacophore attached to the this compound core is also crucial. For instance, the presence of a 3-(4-piperidyl)-1H-indole group or its 5-methoxy derivative enhances affinity for both 5-HT1A receptors and SERT, whereas the introduction of a methyl group at the 2-position of the indole (B1671886) ring leads to a considerable decrease in binding affinity. nih.gov

For the 1,3-dioxoperhydrothis compound-based CCK-A receptor antagonists, stereochemistry is a key determinant of activity. acs.org The relative and absolute configurations at the chiral centers of the this compound skeleton significantly impact both the potency and selectivity for the CCK-A receptor. acs.org

Targeting Specific Biological Pathways with this compound Derivatives

The development of this compound derivatives has often been aimed at modulating specific biological pathways implicated in disease. A prominent example is the targeting of the inflammatory pathway. nih.gov By inhibiting the COX-2 enzyme, these compounds can block the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov The mechanism of action for their anti-inflammatory effects is also attributed to their ability to scavenge superoxide anions, thus reducing oxidative stress associated with inflammation. nih.gov

In the central nervous system, this compound derivatives are designed to modulate serotonergic pathways. mdpi.comnih.gov By acting as dual ligands for the 5-HT1A receptor and SERT, these compounds can potentially offer a more effective and faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone. The interaction with both presynaptic and postsynaptic 5-HT1A receptors, in addition to blocking serotonin reuptake, provides a multi-pronged approach to enhancing serotonergic neurotransmission.

While less explored for the this compound scaffold specifically, related pyridopyrimidine structures have been shown to target other critical pathways. For example, pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of tyrosine kinase signaling pathways, which are often dysregulated in cancer. mdpi.comnih.govtandfonline.comrsc.org These compounds can inhibit the activity of receptor tyrosine kinases like PDGFr and EGFR, thereby interfering with cancer cell proliferation and survival. mdpi.comnih.govtandfonline.comrsc.org

Advanced Applications of Pyrido 1,2 C Pyrimidine Beyond Traditional Medicinal Chemistry

Pyrido[1,2-c]pyrimidine in Materials Science

The inherent structural and electronic characteristics of the pyridopyrimidine core make it a valuable building block for the creation of new functional materials. uni-goettingen.denih.gov Its applications in this domain are driven by properties such as fluorescence and its potential as a component in organic semiconductors. uni-goettingen.degoogle.com.pg

Luminescent Properties of this compound-Based Materials

The fluorescence of fused heterocyclic systems is a well-documented phenomenon, making them suitable for applications like fluorescent labeling and sensing. rsc.org While the broader class of pyridopyrimidines is known for these properties, specific studies on the photophysical characteristics of the this compound scaffold have emerged, focusing on a closely related isomer, pyrrolo[1,2-c]pyrimidine (B3350400).

Pioneering work in this area has detailed the synthesis and photoluminescent properties of several new 3-biphenyl-pyrrolo[1,2-c]pyrimidine derivatives. sioc-journal.cnossila.com These compounds were synthesized via a 1,3-dipolar cycloaddition reaction. Their absorption and fluorescence spectra were recorded, revealing that substituents on the core structure significantly influence the photophysical properties. sioc-journal.cn An increase in the conjugation within the pyrrolo[1,2-c]pyrimidine system generally leads to an enhancement of the fluorescence. sioc-journal.cn

The emission spectra for these derivatives typically show a primary band in the blue region of the visible spectrum, between 437 and 463 nm when measured in chloroform. sioc-journal.cn The research identified that substituents play a crucial role in determining the fluorescence quantum yield (Φ), with some derivatives showing promising values that suggest their potential use in practical applications like fluorescent sensors. sioc-journal.cnossila.com For example, ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate was found to have a quantum yield of 0.55, the highest among the studied compounds. sioc-journal.cnossila.com

Photophysical Properties of Selected 3-biphenyl-pyrrolo[1,2-c]pyrimidine Derivatives
Compound NameSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Ethyl 3-(4-biphenylyl)-7-benzoylpyrrolo[1,2-c]pyrimidine-5-carboxylateR¹=CO₂Et, R²=H, R³=Ph39144129300.26
Ethyl 3-(4-biphenylyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateR¹=CO₂Et, R²=H, R³=4-MeO-C₆H₄39844225200.48
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateR¹=CO₂Et, R²=H, R³=3,4-(MeO)₂-C₆H₃40044324400.55
3-(4-Biphenylyl)-7-benzoyl-5-(4-nitrophenyl)pyrrolo[1,2-c]pyrimidineR¹=4-NO₂-C₆H₄, R²=H, R³=Ph40745124200.12

Data sourced from studies on pyrrolo[1,2-c]pyrimidine derivatives, a constitutional isomer of this compound. sioc-journal.cnossila.com

This compound in Organic Electronic Devices

The development of novel materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly advancing field. The electron-deficient nature of the pyrimidine (B1678525) ring makes it an attractive component for n-type organic semiconductors. google.com.pg

While the broader class of pyridopyrimidine heterocycles has been identified as a potential group of materials for use in organic semiconductors, specific applications of the this compound isomer in electronic devices are not yet widely reported in the literature. google.com.pg Research into related scaffolds, however, suggests the potential of this chemical family. For instance, fluorescent derivatives of the isomeric pyrido[1,2-a]pyrimidine (B8458354) fused with pyranone have been studied for their potential in OLEDs. frontiersin.org This indicates that with appropriate functionalization, the fundamental pyridopyrimidine framework can be adapted for use in organic electronic applications. Further research is needed to explore and validate the use of this compound derivatives in devices like OLEDs, OFETs, or organic solar cells.

Catalytic Applications of this compound Systems

While many catalytic processes are employed to synthesize pyridopyrimidine compounds, the use of the scaffold itself within a catalytic system is a more advanced application. rsc.org Recent research has focused on constitutional isomers, specifically pyrrolo[1,2-c]pyrimidine-1-ylidenes, as a novel class of N-heterocyclic carbenes (NHCs) for metal catalysis. uni-goettingen.deacs.org

These NHCs are distinguished by having a diaminocarbene unit embedded within an aromatic, six-membered pyrimidine ring. acs.org This structure imparts unique electronic and steric properties. The synthesis of these carbenes has been developed, allowing for their isolation and subsequent use as ancillary ligands in transition metal catalysis. uni-goettingen.de The electronic character of these ligands demonstrates both strong σ-donor and π-acceptor capabilities. uni-goettingen.de

The catalytic utility of these pyrrolo[1,2-c]pyrimidine-based NHC ligands has been explored in gold-catalyzed reactions. For example, Au(I) complexes bearing these ligands have been successfully used in the catalytic cyclization of N-(3-iodoprop-2-ynyl)-N-tosylanilines. acs.org The performance of these catalysts was found to be highly dependent on the electronic properties of the NHC ligand, underscoring the tunability of the system. acs.org

This compound as Ligands in Coordination Chemistry

The ability of nitrogen-containing heterocycles to coordinate with metal ions is fundamental to their use as ligands. The this compound framework and its isomers provide multiple nitrogen atoms as potential coordination sites, making them versatile ligands for creating complex metal-organic structures.

The development of pyrrolo[1,2-c]pyrimidin-1-ylidene carbenes has significantly advanced the coordination chemistry of this heterocyclic family. acs.org These NHCs have been used to synthesize stable coordination complexes with transition metals. Air-stable gold(I) and palladium(II)-allyl complexes have been successfully prepared and characterized. acs.org The molecular structures of these complexes have been confirmed through X-ray diffraction analysis, providing precise details on the bonding and geometry around the metal center. acs.org The formation of these stable complexes highlights the strong binding character of the pyrrolo[1,2-c]pyrimidine-based carbene ligand.

Sensing Applications of this compound Derivatives

The fluorescent properties of this compound derivatives make them promising candidates for the development of chemical sensors. sioc-journal.cnossila.com A fluorescent sensor operates by exhibiting a change in its photophysical properties, such as emission intensity or wavelength, upon interaction with a specific analyte.

Studies on newly synthesized 3-biphenyl-pyrrolo[1,2-c]pyrimidines have suggested their potential as platforms for fluorescent chemical sensors due to their notable quantum yields and the sensitivity of their fluorescence to their chemical environment. ossila.com While specific sensing applications for this exact scaffold are still under development, the principle has been demonstrated in closely related heterocyclic systems. For example, pyridobenzimidazole nucleosides, which share structural similarities, have been shown to act as fluorescent sensors for a variety of metal ions, including Ag+, Cd2+, Zn2+, Cu2+, and Au3+. acs.org These sensors operate through mechanisms such as fluorescence quenching or enhancement upon metal ion coordination. acs.org

Furthermore, the pyrimidine core itself is known to be sensitive to pH. Protonation of the nitrogen atoms in the pyrimidine ring can significantly alter the electronic structure of a molecule, leading to a shift in its absorption and emission spectra. This property can be harnessed to create fluorescent pH sensors.

Future Directions and Challenges in Pyrido 1,2 C Pyrimidine Research

Development of Novel Synthetic Routes for Pyrido[1,2-c]pyrimidine Analogues

One promising approach is the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules from three or more starting materials in a single step. tandfonline.com The development of new MCRs for the synthesis of pyrido[1,2-c]pyrimidines could significantly streamline the synthetic process and provide rapid access to a diverse range of analogues. For instance, a one-pot three-component synthesis has been developed for novel pyrido-pyrimidine derivatives using iodine as a catalyst in an acidic medium. tandfonline.com

Another area of focus is the application of catalysis , including both homogeneous and heterogeneous systems. The use of transition metal catalysts, such as palladium and copper, has already proven effective in the synthesis of related pyridopyrimidine scaffolds through cross-coupling reactions. nih.gov Future research will likely explore the use of novel catalysts and catalytic systems to enable new bond formations and expand the scope of accessible this compound derivatives. The use of nanocatalysts is also an emerging area with the potential to improve reaction efficiency and selectivity. rsc.org

Furthermore, the development of solid-phase synthesis methodologies offers a powerful tool for the rapid generation of libraries of this compound analogues for high-throughput screening. nih.gov This approach, which involves attaching the growing molecule to a solid support, simplifies purification and allows for the automation of the synthetic process. A solid-phase synthesis using the iminophosphorane methodology has been successfully employed for the preparation of pyrido[1,2-c]pyrimidines with various functionalities. nih.gov

A concise synthetic strategy for substituted pyrido[1,2-a]pyrimidin-2-ones involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization. rsc.org This method provides excellent regioselectivity for the 2-oxo isomer. rsc.org

The synthesis of two series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydrothis compound derivatives has been reported. mdpi.comnih.gov The synthesis started from phenylacetonitrile (B145931) derivatives, which underwent C-arylation with 2-bromopyridine, followed by hydrolysis and cyclocondensation to form the this compound-1,3-dione core. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Multi-Component Reactions (MCRs) One-pot synthesis from three or more starting materials.Increased efficiency, reduced waste, rapid access to diversity.
Catalysis (Homogeneous & Heterogeneous) Use of transition metals and nanocatalysts.Novel bond formations, improved selectivity and yields.
Solid-Phase Synthesis Molecule attached to a solid support.Simplified purification, amenable to automation and library synthesis.
Concise Routes to Specific Isomers Regioselective cyclization reactions.Access to specific and under-explored isomers.
Multi-step Synthesis of Complex Analogues Sequential C-arylation, hydrolysis, and cyclocondensation.Allows for the construction of highly functionalized derivatives.

In-depth Exploration of this compound Biological Mechanisms

While numerous this compound derivatives have shown promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

A significant area of investigation is the role of pyrido[1,2-c]pyrimidines as enzyme inhibitors . For example, certain derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govrsc.org Future studies should aim to characterize the binding mode of these inhibitors through techniques such as X-ray crystallography and computational modeling. This will provide valuable insights for the design of more potent and selective inhibitors.

Another important avenue is the exploration of pyrido[1,2-c]pyrimidines as receptor ligands . Several analogues have been synthesized and evaluated for their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are key targets for the treatment of central nervous system disorders. mdpi.comnih.govnih.gov Radioligand binding assays are a crucial tool for determining the binding affinities of these compounds and for establishing structure-activity relationships. mdpi.comnih.gov In vivo studies are also essential to confirm the functional activity of these ligands. mdpi.comresearchgate.net

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of various inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase, and tumor necrosis factor-α. rsc.org

Biological TargetInvestigated ActivityKey Research Findings
Cyclooxygenase-2 (COX-2) Inhibition of PGE2 production.This compound derivatives potently suppressed PGE2 production in RAW 264.7 macrophages. nih.govrsc.org
5-HT1A Receptor High binding affinity.Novel 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives demonstrated very high binding affinities for the 5-HT1A receptor. mdpi.comnih.govnih.gov
Serotonin Transporter (SERT) Variable binding affinity.Most derivatives showed low affinity for SERT, with some exceptions exhibiting high affinity. mdpi.comnih.gov
D2, 5-HT2A, 5-HT7 Receptors High to moderate affinities.Selected compounds displayed very high affinities for D2 and 5-HT2A receptors and high to moderate affinities for the 5-HT7 receptor. mdpi.comnih.gov
Leukocyte Functions Inhibition of superoxide (B77818) anion and chemiluminescence.Certain pyrido[1,2-c]pyrimidines were found to be strong scavengers of superoxide anion and inhibitors of chemiluminescence in human neutrophils. nih.gov

Integration of this compound with Advanced Technologies

The integration of this compound chemistry with advanced technologies holds immense potential for accelerating drug discovery and developing novel applications.

Computational chemistry and in silico screening are powerful tools for the rational design of new this compound analogues with desired properties. plos.org Molecular docking studies can predict the binding modes of these compounds with their biological targets, guiding the synthesis of more potent and selective molecules. rsc.org Quantitative structure-activity relationship (QSAR) studies can also be employed to identify key structural features that contribute to biological activity.

High-throughput screening (HTS) technologies enable the rapid evaluation of large libraries of this compound derivatives for their biological activity. plos.org The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns.

The use of nanotechnology offers new opportunities for the delivery and targeting of this compound-based drugs. rsc.org Encapsulating these compounds in nanoparticles can improve their solubility, stability, and pharmacokinetic properties, leading to enhanced therapeutic efficacy.

Addressing Synthetic Complexity and Scalability in this compound Chemistry

A significant challenge in the field is the synthetic complexity and scalability of many of the reported routes to this compound analogues. While laboratory-scale syntheses may be sufficient for initial biological evaluation, the development of practical and cost-effective methods for large-scale production is essential for the translation of promising compounds into clinical candidates.

Future research should focus on developing synthetic strategies that utilize readily available and inexpensive starting materials. The optimization of reaction conditions to improve yields and minimize the formation of byproducts is also crucial. The development of continuous flow chemistry processes could offer a more efficient and scalable alternative to traditional batch synthesis.

Emerging Roles for this compound in Interdisciplinary Sciences

The unique properties of the this compound scaffold suggest that its applications may extend beyond the traditional boundaries of medicinal chemistry.

In the field of materials science , this compound derivatives could be explored for their potential as organic light-emitting diodes (OLEDs), fluorescent probes, or components of functional polymers. Their aromatic and electron-rich nature makes them attractive candidates for these applications.

In chemical biology , this compound-based molecules can be used as chemical tools to probe biological processes. For example, fluorescently labeled derivatives could be used to visualize the localization and dynamics of their biological targets within living cells.

The exploration of pyrido[1,2-c]pyrimidines in supramolecular chemistry could lead to the development of novel self-assembling systems with interesting properties and functions.

Q & A

Q. What are the primary synthetic strategies for pyrido[1,2-c]pyrimidine derivatives, and how do reaction conditions influence yield and purity?

Pyrido[1,2-c]pyrimidines are synthesized via multi-step routes, including:

  • Aza-Wittig reactions : Polymer-supported triphenylphosphine (PS-TPP) reacts with ethyl aza-β-(2-pyridyl) acrylate to form iminophosphorane intermediates, followed by cyclization using solid CO₂ or CS₂ under mild conditions (60–90°C) .
  • Chiral auxiliary-assisted synthesis : Enantiomerically pure derivatives are prepared using chiral auxiliaries, with structural confirmation via ¹H/¹³C NMR and HRMS .
  • One-pot green synthesis : Solvent-free methods employing nanocatalysts like γ-Fe₂O₃@HAp-SO₃H enable efficient cyclization of aminopyrimidines and aldehydes . Key factors: Temperature, solvent choice (e.g., CH₂Cl₂ for aza-Wittig), and catalyst selection critically impact yield (60–85%) and enantiomeric excess (up to 99%) .

Q. How are pyrido[1,2-c]pyrimidines evaluated for dual 5-HT1A/SERT activity, and what assays validate target engagement?

Dual-target ligands are assessed through:

  • Radioligand binding assays : Competitive displacement of [³H]8-OH-DPAT (5-HT1A) and [³H]citalopram (SERT) quantifies affinity (Ki values typically <50 nM) .
  • Functional studies : Agonism/antagonism at pre- vs. postsynaptic 5-HT1A receptors is tested using GTPγS binding or cAMP inhibition assays .
  • In vivo models : Forced swim test (FST) and tail suspension test (TST) in rodents evaluate antidepressant-like effects, correlating with SERT inhibition and 5-HT1A activation .

Advanced Research Questions

Q. What structural modifications in this compound derivatives enhance metabolic stability without compromising dual 5-HT1A/SERT activity?

Key modifications include:

  • Piperidine substitution : Replacing 3-(piperidin-4-yl)-1H-indole with 3-(piperidin-3-yl)-1H-indole in the pharmacophore improves serotonin-like geometry and metabolic resistance .
  • Saturation of the pyrido ring : Hydrogenation reduces oxidative metabolism, as shown in tetrahydro-4-aryl derivatives with increased plasma half-life (t½ >4 hrs in rodents) .
  • Chiral center optimization : Pure (R)- or (S)-enantiomers exhibit distinct metabolic pathways; e.g., (S)-enantiomers show 2-fold higher microsomal stability in human liver models .

Q. How do pyrido[1,2-c]pyrimidines compare to FDA-approved dual-acting antidepressants (e.g., vortioxetine) in preclinical models?

Preclinical data reveal:

  • Superior 5-HT1A affinity : Pyrido[1,2-c]pyrimidines exhibit Ki = 0.8–2.1 nM for 5-HT1A vs. vortioxetine’s Ki = 15 nM .
  • Faster onset in vivo : Derivatives reduce immobility time in FST at 1–3 mg/kg (single dose) vs. vortioxetine’s efficacy at 5–10 mg/kg (chronic dosing) .
  • Reduced off-target effects : Selectivity over α1-adrenergic and muscarinic receptors (>100-fold) minimizes side effects like orthostatic hypotension .

Q. What methodologies resolve contradictions in SAR studies of this compound antitumor agents?

Discrepancies in structure-activity relationships (SAR) are addressed via:

  • Docking-driven design : Molecular dynamics simulations identify critical interactions; e.g., pyrido N1 with EGFR kinase domain (ΔG = −9.2 kcal/mol) .
  • Apoptosis pathway analysis : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) confirm mechanism-specific cytotoxicity (IC50 = 0.8–5 µM) .
  • Comparative substituent screening : Introducing 8-amine groups in pyrido[3',2':4,5]thieno[3,2-d]pyrimidines increases potency 10-fold vs. chloro-substituted analogs .

Methodological Challenges

Q. How can researchers optimize enantioselective synthesis of pyrido[1,2-c]pyrimidines for CNS drug development?

Strategies include:

  • Chiral HPLC separation : Using amylose-based columns (Chiralpak IA) resolves racemic mixtures with >98% enantiomeric purity .
  • Asymmetric catalysis : Palladium-catalyzed allylic amination with BINAP ligands achieves 90% ee in key intermediates .
  • In vivo PK/PD correlation : Enantiomer-specific brain penetration is assessed via LC-MS/MS, linking (S)-enantiomer’s higher AUC (1200 ng·hr/mL) to enhanced efficacy .

Q. What in vitro/in vivo models best predict the therapeutic potential of pyrido[1,2-c]pyrimidines in Alzheimer’s disease?

  • Aβ42 aggregation inhibition : Thioflavin T assays show 40–60% inhibition at 10 µM, comparable to quinazoline-based inhibitors .
  • Neuroprotection models : Primary neuron cultures treated with Aβ42 (10 µM) show 70% viability retention with pyrido derivatives vs. 40% in controls .
  • Cognitive rescue in transgenic mice : Morris water maze tests demonstrate dose-dependent improvement (1–3 mg/kg) in spatial memory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.